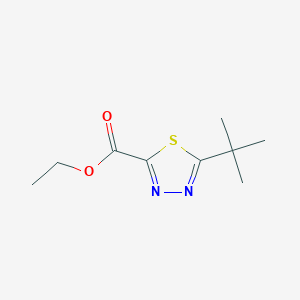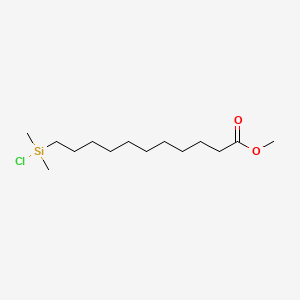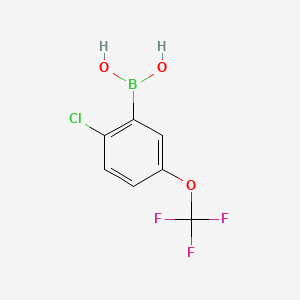
2-Chloro-5-(trifluoromethoxy)phenylboronic acid
Descripción general
Descripción
2-Chloro-5-(trifluoromethoxy)phenylboronic acid (2C5TFPBA) is a type of boronic acid that is used in a variety of scientific research applications. It is a versatile reagent that is used in a wide range of synthetic and analytical techniques, including the synthesis of organometallic compounds, the formation of boronate esters, and the detection of boronates. It is also used in the synthesis of a variety of pharmaceuticals, biochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
-
Suzuki-Miyaura Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds.
- Method : The reaction generally involves the coupling of a boronic acid (like 2-Chloro-5-(trifluoromethoxy)phenylboronic acid) with an organic halide in the presence of a palladium catalyst and a base .
- Results : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
-
Synthesis of Aryl- and Hetarylfurocoumarins
- Field : Medicinal Chemistry
- Application : This compound is used as a reactant in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction . Furocoumarins are a class of organic compounds that have applications in medicine, particularly in the treatment of skin conditions.
- Method : The synthesis involves a palladium-catalyzed Suzuki-Miyaura coupling reaction between the boronic acid and an organic halide .
- Results : The result of this reaction is the formation of aryl- and hetarylfurocoumarins, which have potential therapeutic applications .
-
Functionalization via Lithiation and Reaction with Electrophiles
- Field : Organic Chemistry
- Application : This compound can be used as a reactant for functionalization via lithiation and reaction with electrophiles .
- Method : The boronic acid is first lithiated, which means it is treated with a lithium reagent. This lithiated compound can then react with various electrophiles .
- Results : The outcome of this reaction is a new compound with a functional group introduced at the position of the boronic acid .
-
Preparation of Inhibitors of Kinesin Spindle Protein (KSP)
- Field : Medicinal Chemistry
- Application : This compound is used in the preparation of inhibitors of kinesin spindle protein (KSP), which have potential use as antitumor agents .
- Method : The specific method of preparation would depend on the structure of the desired inhibitor, but it would involve the reaction of the boronic acid with other reagents to form the inhibitor .
- Results : The result of this reaction is a potential antitumor agent that can inhibit the action of KSP .
-
Preparation of Imidazo[1,5-a]pyrido[3,2-e]pyrazines and Imidazo[1,5-a]quinoxalines
- Field : Medicinal Chemistry
- Application : This compound is used in the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines, which are orally active phosphodiesterase 10A inhibitors .
- Method : The specific method of preparation would depend on the structure of the desired inhibitor, but it would involve the reaction of the boronic acid with other reagents to form the inhibitor .
- Results : The result of this reaction is a potential therapeutic agent that can inhibit the action of phosphodiesterase 10A .
- Preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes
- Field : Medicinal Chemistry
- Application : This compound is used in the preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes, which are transient receptor potential melastatin 8 antagonists .
- Method : The specific method of preparation would depend on the structure of the desired antagonist, but it would involve the reaction of the boronic acid with other reagents to form the antagonist .
- Results : The result of this reaction is a potential therapeutic agent that can inhibit the action of transient receptor potential melastatin 8 .
Propiedades
IUPAC Name |
[2-chloro-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O3/c9-6-2-1-4(15-7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEHYECKXGVYKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376832 | |
| Record name | 2-Chloro-5-(trifluoromethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethoxy)phenylboronic acid | |
CAS RN |
1022922-16-2 | |
| Record name | 2-Chloro-5-(trifluoromethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



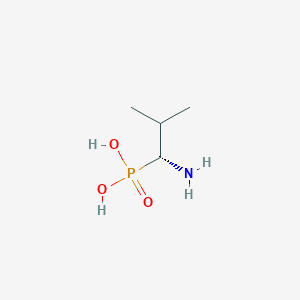
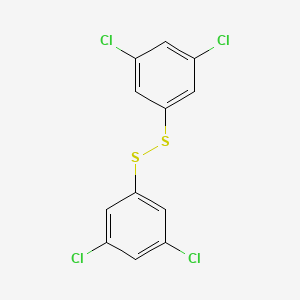
![4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B1586294.png)
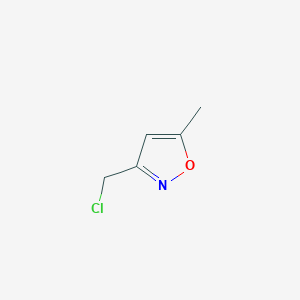
![2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde](/img/structure/B1586296.png)
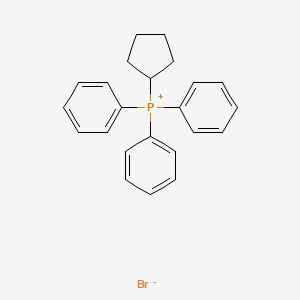
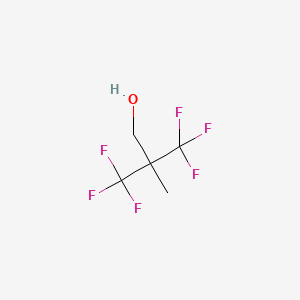
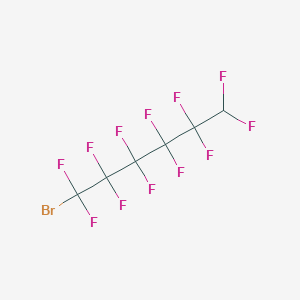
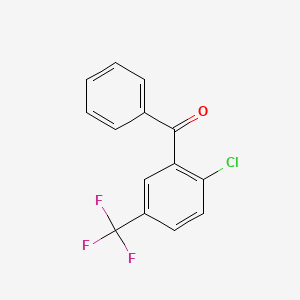
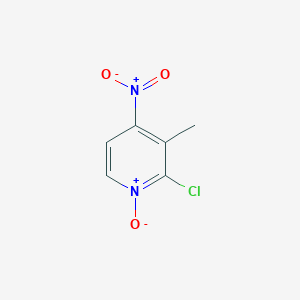
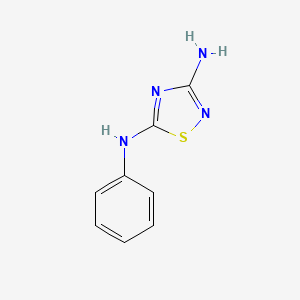
![6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1586312.png)
